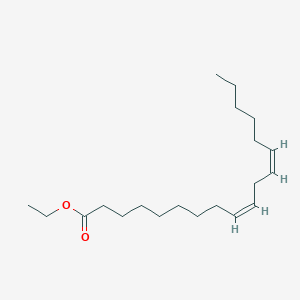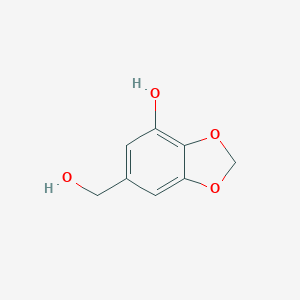
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, also known as safrole alcohol, is a natural organic compound that is commonly found in various essential oils, such as sassafras oil, camphor oil, and cinnamon oil. This compound has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Efectos Bioquímicos Y Fisiológicos
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which helps to inhibit the growth of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol. One of the areas of interest is its potential therapeutic applications in the treatment of cancer. It has been found to possess anticancer activity, and further research is needed to determine its efficacy in the treatment of various types of cancer. Another area of interest is its potential neuroprotective effects. It has been shown to have neuroprotective activity, and further research is needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol for therapeutic use.
Conclusion:
In conclusion, 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is a natural organic compound that has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It possesses various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol can be achieved through various methods, including the reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, the demethylation of iso3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, and the oxidation of 3,4-(Methylenedioxy)-benzaldehyde. The reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is the most common method used for the synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol alcohol. This method involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
Aplicaciones Científicas De Investigación
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It has been found to possess various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
150502-45-7 |
|---|---|
Nombre del producto |
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol |
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,9-10H,3-4H2 |
Clave InChI |
AIYCYODHXFCZMR-UHFFFAOYSA-N |
SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
SMILES canónico |
C1OC2=CC(=CC(=C2O1)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



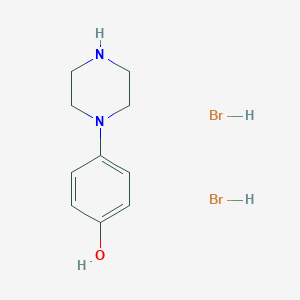
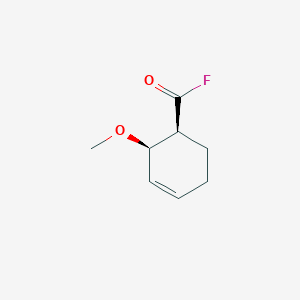
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
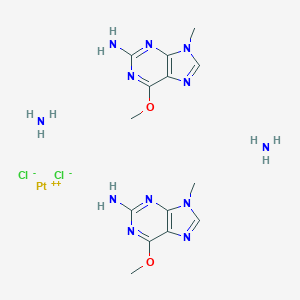
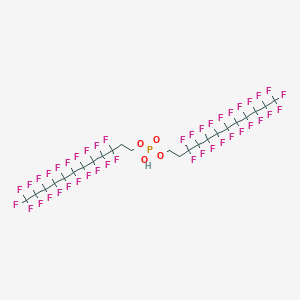
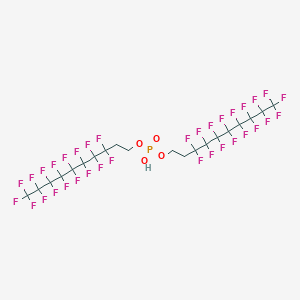
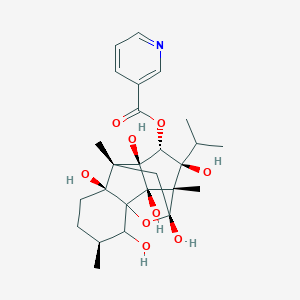
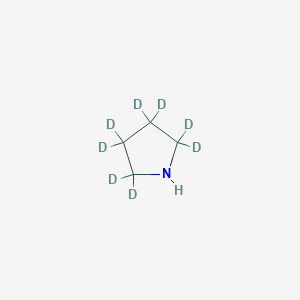
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
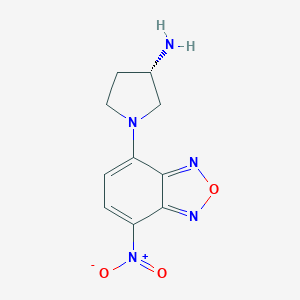

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
